molecular formula C12H18N2O7S2 B1679038 Pomaglumetad methionil CAS No. 635318-55-7

Pomaglumetad methionil

Cat. No. B1679038
M. Wt: 366.4 g/mol
InChI Key: VOYCNOJFAJAILW-CAMHOICYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The chemical formula of Pomaglumetad methionil is C12H20N2O8S2 . The molecular weight is 384.43 . The IUPAC name is (−)- (1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo [3.1.0]hexane-4,6-dicarboxylic acid .


Physical And Chemical Properties Analysis

The chemical formula of Pomaglumetad methionil is C12H20N2O8S2 . The molecular weight is 384.43 . Unfortunately, the sources I found do not provide more detailed physical and chemical properties.

Safety And Hazards

Pomaglumetad methionil is well-tolerated and has a distinct safety profile . Adverse events such as nausea, vomiting, headache, and insomnia are common . Due to POMA’s mechanism of action, weight gain, extrapyramidal symptoms, and metabolic side effects common in dopaminergic antipsychotics may be avoided .

properties

IUPAC Name

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCNOJFAJAILW-CAMHOICYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212944
Record name Pomaglumetad methionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

LY2140023 is an antipsychotic agent that is a metabotropic glutamate 2/3 receptor agonist. This agent has a new mechanism of action that is efficacious in treating schizophrenia and potentially other neuropsychiatric conditions. Once absorbed, LY2140023 is efficiently hydrolyzed to produce the active mGlu2/3 receptor agonist LY404039. LY404039 and other mGlu2/3 agonists do not directly interact with dopamine or serotonin (5-HT2A) receptors. However, 'functional' 5-HT2A receptor antagonism in the prefrontal cortex may represent a common mechanism shared by clinically effective atypical antipsychotics and mGlu2/3 receptor agonists, and may contribute to the antipsychotic actions of LY2140023.
Record name LY2140023
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pomaglumetad methionil

CAS RN

635318-55-7
Record name Pomaglumetad methionil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pomaglumetad methionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POMAGLUMETAD METHIONIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomaglumetad methionil
Reactant of Route 2
Pomaglumetad methionil
Reactant of Route 3
Pomaglumetad methionil
Reactant of Route 4
Pomaglumetad methionil
Reactant of Route 5
Pomaglumetad methionil
Reactant of Route 6
Pomaglumetad methionil

Citations

For This Compound
448
Citations
RD Moulton, KJ Ruterbories, DW Bedwell… - Drug Metabolism and …, 2015 - ASPET
… the hydrolysis of pomaglumetad methionil, a methionil … of pomaglumetad methionil. Through these in vitro studies, an enzyme that catalyzes the conversion of pomaglumetad methionil …
Number of citations: 8 dmd.aspetjournals.org
SF Sonnenschein, AA Grace - Neuropsychopharmacology, 2020 - nature.com
The group 2 metabotropic glutamate receptor (mGluR2/3) agonist, pomaglumetad methionil (POM), showed promise as a novel antipsychotic in preclinical research but failed to show …
Number of citations: 9 www.nature.com
BJ Kinon, BA Millen, L Zhang, DL McKinzie - Biological psychiatry, 2015 - Elsevier
… We conducted an exploratory analysis of the existing clinical trial database of pomaglumetad methionil (pomaglumetad) to demonstrate treatment response in targeted patient …
Number of citations: 158 www.sciencedirect.com
DH Adams, L Zhang, BA Millen, BJ Kinon… - Schizophrenia …, 2014 - hindawi.com
… greater than for pomaglumetad methionil (−15.58 ± 1.58 … significantly higher for pomaglumetad methionil compared with … long-term treatment with pomaglumetad methionil resulted in …
Number of citations: 76 www.hindawi.com
BJ Kinon, JC Gómez - Neuropharmacology, 2013 - Elsevier
… Pomaglumetad methionil (LY2140023 monohydrate, referred to in this report as LY2140023), is being developed as a potential treatment for schizophrenia (Kinon et al., 2008). If …
Number of citations: 48 www.sciencedirect.com
VL Stauffer, BA Millen, S Andersen, BJ Kinon… - Schizophrenia …, 2013 - Elsevier
… This study tested whether treatment with pomaglumetad methionil (LY2140023 monohydrate), a metabotropic glutamate receptor 2/3 agonist compared with placebo (PBO), when …
Number of citations: 129 www.sciencedirect.com
DH Adams, BJ Kinon, S Baygani, BA Millen, I Velona… - BMC psychiatry, 2013 - Springer
Background We compared the time to discontinuation due to lack of tolerability over 24 weeks in patients suffering from schizophrenia treated with pomaglumetad methionil (LY2140023 …
Number of citations: 117 link.springer.com
YA Pak, MM Posada, J Bacon, A Long, W Annes… - Pharmaceutical …, 2023 - Springer
… 2/3 agonist and the active moiety of the prodrug pomaglumetad methionil (LY2140023). After oral administration, pomaglumetad methionil is rapidly taken up by enterocytes via PEPT1 …
Number of citations: 3 link.springer.com
S Sonnenschein, A Grace - Schizophrenia Bulletin, 2019 - researchgate.net
… Preliminary data suggest that pomaglumetad methionil indirectly regulates DA neuron activity by reducing increased ventral hippocampal activity, which may contribute to its potential …
Number of citations: 4 www.researchgate.net
DH Adams, L Zhang, BA Millen, BJ Kinon, JC Gomez - academia.edu
… greater than for pomaglumetad methionil (−15.58 ± 1.58 … significantly higher for pomaglumetad methionil compared with … long-term treatment with pomaglumetad methionil resulted in …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.